
N-(3-bromophenyl)-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-4-ethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3-Bromo-4-ethoxybenzamide or BEO.
Mecanismo De Acción
The mechanism of action of N-(3-bromophenyl)-4-ethoxybenzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromophenyl)-4-ethoxybenzamide exhibits significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and acute inflammation. It also exhibits a good safety profile and does not cause any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-bromophenyl)-4-ethoxybenzamide in lab experiments include its potent anti-inflammatory and analgesic properties, its good safety profile, and its relatively easy synthesis. However, its limitations include its limited solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(3-bromophenyl)-4-ethoxybenzamide. One potential direction is the development of new drugs based on this compound for the treatment of pain and inflammation. Another direction is the investigation of its potential applications in other fields, such as cancer research. Additionally, further studies are needed to understand its mechanism of action and to explore its potential side effects.
Métodos De Síntesis
The synthesis of N-(3-bromophenyl)-4-ethoxybenzamide involves the reaction between 3-bromoaniline and 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-4-ethoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propiedades
Número CAS |
333348-88-2 |
|---|---|
Nombre del producto |
N-(3-bromophenyl)-4-ethoxybenzamide |
Fórmula molecular |
C15H14BrNO2 |
Peso molecular |
320.18 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)-4-ethoxybenzamide |
InChI |
InChI=1S/C15H14BrNO2/c1-2-19-14-8-6-11(7-9-14)15(18)17-13-5-3-4-12(16)10-13/h3-10H,2H2,1H3,(H,17,18) |
Clave InChI |
KUGQSLOETCRSPW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






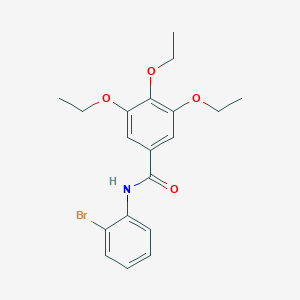
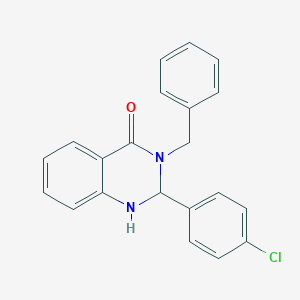
![2-[2'-(Methylamino)ethyl]benzenemethanol](/img/structure/B186005.png)
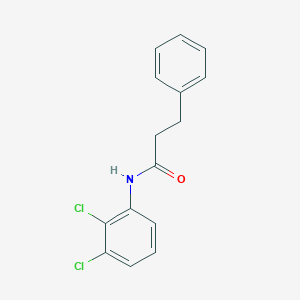
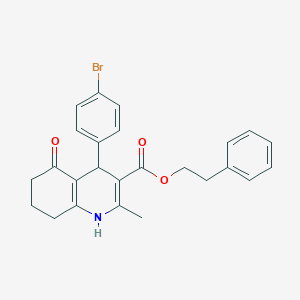

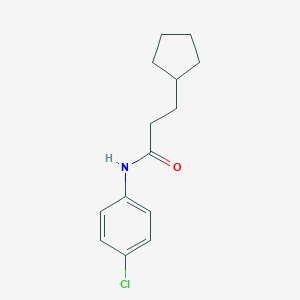

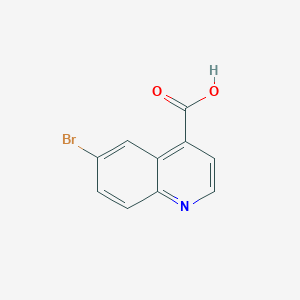
![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)
